molecular formula C23H37N3O B5978762 1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine

1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5978762
M. Wt: 371.6 g/mol
InChI Key: FUTDSOJBYKZGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine (CPP) is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a selective 5-HT1A receptor agonist, which means it binds to and activates these receptors in the brain.

Mechanism of Action

1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of these receptors has been shown to have anxiolytic and antidepressant effects. This compound also acts as a partial agonist of the D2 dopamine receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. This compound has been found to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which are regions of the brain involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor subtype. However, one limitation is that this compound has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for the study of 1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use as a treatment for drug addiction and alcoholism. Another area of interest is its potential use as an antidepressant or anxiolytic medication. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1-cycloheptyl-3-piperidinone with 2-methoxyphenylhydrazine, followed by reduction with sodium borohydride. The resulting product is then treated with piperazine to yield this compound.

Scientific Research Applications

1-(1-cycloheptyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been studied extensively in preclinical research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use as a treatment for drug addiction and alcoholism.

properties

IUPAC Name

1-(1-cycloheptylpiperidin-3-yl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-27-23-13-7-6-12-22(23)25-17-15-24(16-18-25)21-11-8-14-26(19-21)20-9-4-2-3-5-10-20/h6-7,12-13,20-21H,2-5,8-11,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTDSOJBYKZGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.